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Compound of Interest

Compound Name: Amylin (1-13) (human)

Cat. No.: B599685 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of human Amylin (islet amyloid polypeptide, IAPP)

and its therapeutic analog, pramlintide. While the primary focus is on the full-length 37-amino

acid peptide, this document also incorporates available data on the N-terminal fragment,

Amylin (1-13), to offer a broader understanding of structure-function relationships. The

information presented is intended to support research and development efforts in metabolic

diseases by providing a clear comparison of these peptides based on experimental data.

Quantitative Performance Data
The following tables summarize key quantitative data for human Amylin and its analog,

pramlintide, focusing on their interaction with amylin receptors (AMY) and their primary

downstream signaling event, the production of cyclic AMP (cAMP). Amylin receptors are

heterodimers of the calcitonin receptor (CTR) and one of three receptor activity-modifying

proteins (RAMPs), designated as AMY1 (CTR+RAMP1), AMY2 (CTR+RAMP2), and AMY3

(CTR+RAMP3)[1][2].

Table 1: Receptor Binding Affinity of Amylin and Pramlintide
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Peptide
Receptor
Subtype

Binding
Affinity (pIC50
/ IC50)

Cell Line Reference

Human Amylin AMY1
Not explicitly

found
- -

Human Amylin AMY3
Not explicitly

found
- -

Pramlintide AMY1
Not explicitly

found
- -

Pramlintide AMY3
Not explicitly

found
- -

Rat Amylin rAMY1(a) High Affinity COS-7 [3]

Rat Amylin rAMY3(a) High Affinity COS-7 [3]

Note: Specific pIC50 or IC50 values for direct binding of human amylin and pramlintide to

human AMY receptor subtypes were not consistently available in the reviewed literature.

However, functional data strongly supports high-affinity interactions.

Table 2: Functional Potency (cAMP Production) of Amylin and Analogs
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Peptide
Receptor
Subtype

Potency
(pEC50 / EC50)

Cell Line Reference

Human Amylin hCT(a) 8.11 ± 0.08 HEK293S [3]

Human Amylin hAMY1(a) 8.52 ± 0.10 HEK293S [3]

Human Amylin hAMY3(a) 8.41 ± 0.10 HEK293S [3]

Human Amylin
Endogenous

CTR1/2

EC50 of 35.2 ±

7.5 nM
MCF-7 [4][5]

Pramlintide hCT(a) 7.95 ± 0.08 HEK293S [3]

Pramlintide hAMY1(a) 8.58 ± 0.08 HEK293S [3]

Pramlintide hAMY3(a) 8.42 ± 0.07 HEK293S [3]

Rat Amylin rCT(a) 7.81 ± 0.04 HEK293S [3]

Rat Amylin rAMY1(a) 8.97 ± 0.06 HEK293S [3]

Rat Amylin rAMY3(a) 8.93 ± 0.07 HEK293S [3]

The Role of the N-Terminal Fragment: Amylin (1-13)
Direct quantitative functional data for the human Amylin (1-13) fragment is scarce in the

literature. However, studies on N-terminal fragments, including the cyclic (disulfide-bridged) 1-8

fragment, provide valuable insights:

Receptor Activation: The N-terminal region of amylin is crucial for receptor activation,

although the C-terminus is required for full biological activity[1].

Fibril Formation: Unlike the full-length human amylin, the Amylin (1-13) fragment does not

form amyloid fibrils on its own[6]. Interestingly, the cyclic N-terminal loop (residues 1-8) can

form non-amyloid fibers[7][8]. The N-terminal region of full-length amylin influences the

kinetics and morphology of fibril formation[9].

Biological Activity of Fragments: Cyclized fragments of human amylin (1-8) have been shown

to stimulate rat fetal osteoblast proliferation, albeit at very high concentrations[1].
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Experimental Protocols
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity of a test compound (e.g., Amylin) by

measuring its ability to compete with a radiolabeled ligand for binding to a receptor.

Workflow:

Preparation

Incubation Separation & Measurement Data Analysis

Cell Membranes
with Amylin Receptors

Incubate mixture at
room temperature

Radiolabeled Ligand
(e.g., ¹²⁵I-sCT)

Unlabeled Test Peptide
(e.g., Amylin)

Separate bound from
free radioligand

Measure radioactivity
of bound ligand Calculate IC₅₀ and Ki values

Click to download full resolution via product page

Caption: Workflow for a radioligand competition binding assay.

Detailed Steps:

Membrane Preparation: Cell membranes expressing the amylin receptor subtypes are

isolated.

Incubation: Membranes are incubated with a fixed concentration of a radiolabeled ligand

(e.g., ¹²⁵I-salmon Calcitonin) and varying concentrations of the unlabeled test peptide.

Separation: The reaction is terminated, and membrane-bound radioligand is separated from

the unbound radioligand, often by rapid filtration.

Quantification: The radioactivity of the filters (representing the bound ligand) is measured

using a gamma counter.
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Data Analysis: The data are plotted as the percentage of specific binding versus the log

concentration of the competitor peptide. The IC50 value (the concentration of competitor that

inhibits 50% of specific binding) is determined by non-linear regression.

cAMP Functional Assay
This assay measures the ability of a ligand to stimulate the production of cyclic AMP (cAMP), a

common second messenger for Gs-coupled receptors like the amylin receptor.

Workflow:

Cell Preparation Stimulation Lysis & Detection Data Analysis

Cells expressing
Amylin Receptors

Incubate cells with
varying concentrations

of test peptide

Lyse cells to
release cAMP

Measure cAMP levels
(e.g., HTRF, ELISA) Calculate EC₅₀ values

Click to download full resolution via product page

Caption: Workflow for a cAMP functional assay.

Detailed Steps:

Cell Culture: Cells stably or transiently expressing the desired amylin receptor subtype are

cultured.

Stimulation: Cells are incubated with varying concentrations of the test peptide (e.g., Amylin,

pramlintide) for a defined period. A phosphodiesterase inhibitor is often included to prevent

cAMP degradation.

Lysis: The stimulation is stopped, and the cells are lysed to release intracellular cAMP.

Detection: The concentration of cAMP in the cell lysate is quantified using a suitable method,

such as a competitive immunoassay (e.g., HTRF, ELISA).

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration

against the log concentration of the peptide. The EC50 value (the concentration of peptide
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that produces 50% of the maximal response) is determined using non-linear regression.

Amylin Receptor Signaling Pathway
Amylin binding to its receptor, a G protein-coupled receptor (GPCR), primarily activates the Gs

signaling pathway.
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Caption: Simplified Amylin receptor signaling pathway.
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Pathway Description:

Ligand Binding: Amylin binds to the extracellular domain of the amylin receptor, which is a

complex of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP)[1]

[2].

G Protein Activation: This binding induces a conformational change in the receptor, leading

to the activation of the associated heterotrimeric G protein, Gs. GDP is exchanged for GTP

on the Gαs subunit.

Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and activates adenylyl

cyclase, an enzyme embedded in the plasma membrane.

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a

second messenger.

Downstream Effects: cAMP activates Protein Kinase A (PKA), which then phosphorylates

various downstream target proteins, leading to the physiological effects of amylin, such as

the inhibition of glucagon secretion and the slowing of gastric emptying[1][10].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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